

# An In-depth Technical Guide to Methyl 3-(2-fluorophenyl)-3-oxopropanoate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 3-(2-fluorophenyl)-3-oxopropanoate

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## Abstract

**Methyl 3-(2-fluorophenyl)-3-oxopropanoate** is a fluorinated  $\beta$ -keto ester of significant interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. The presence of a fluorine atom on the phenyl ring can modulate the electronic properties and metabolic stability of resulting molecules, making it a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a probable synthetic route, and predicted spectroscopic data.

## Molecular Structure and Properties

**Methyl 3-(2-fluorophenyl)-3-oxopropanoate**, with the CAS Number 185302-86-7, possesses a molecular formula of  $C_{10}H_9FO_3$  and a molecular weight of 196.18 g/mol <sup>[1]</sup> The structure features a central 3-oxopropanoate core, with a methyl ester group and a 2-fluorophenyl ketone.

Table 1: Physicochemical Properties and Identifiers

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO <sub>3</sub>	[1]
Molecular Weight	196.18 g/mol	[1]
CAS Number	185302-86-7	[1]
SMILES	<chem>O=C(OC)CC(C1=CC=CC=C1F)=O</chem>	
InChI	InChI=1S/C10H9FO3/c1-14-9(13)5-8(12)7-4-2-3-6-11(7)10/h2-4,6H,5H2,1H3	

## Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-(2-fluorophenyl)-3-oxopropanoate** is not readily available in the reviewed literature, a highly probable and widely applicable method is the Claisen condensation. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a  $\beta$ -keto ester.

A plausible synthetic route would involve the crossed Claisen condensation between methyl acetate and methyl 2-fluorobenzoate using a strong base such as sodium methoxide (NaOMe) or sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

### Experimental Protocol: Proposed Synthesis via Claisen Condensation

#### Materials:

- Methyl acetate
- Methyl 2-fluorobenzoate
- Sodium methoxide (NaOMe) or Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)

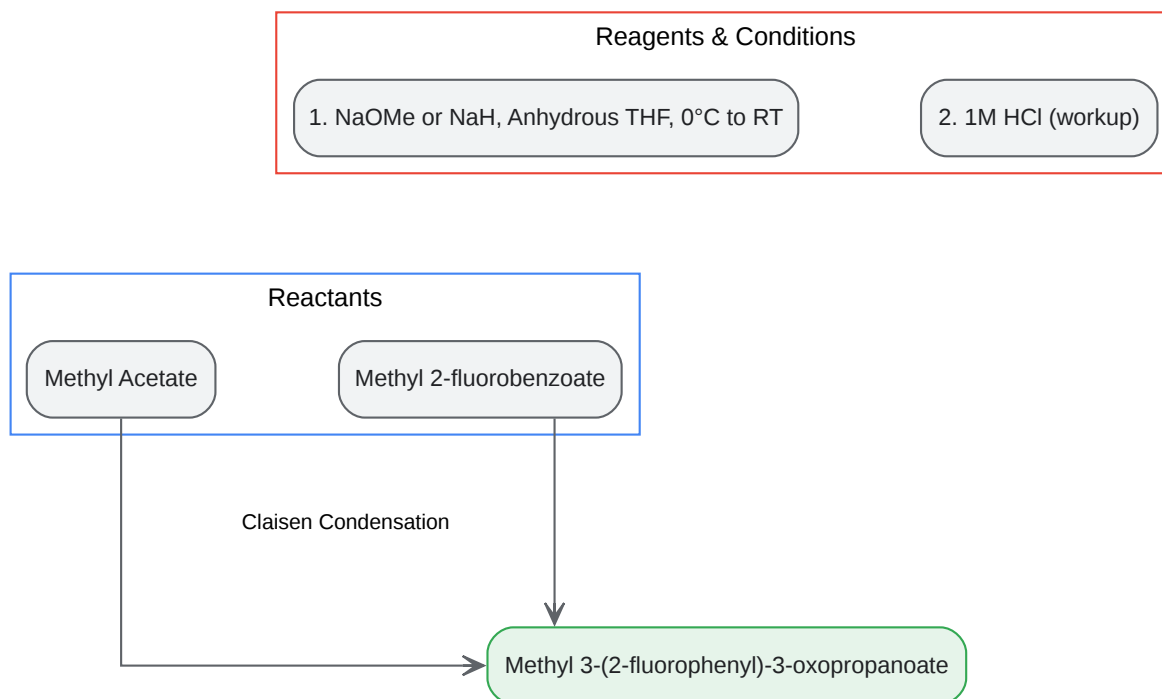
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Hexanes

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) or sodium hydride (1.1 equivalents) suspended in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- A solution of methyl acetate (1.0 equivalent) and methyl 2-fluorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is neutral.
- The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
- The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **Methyl 3-(2-fluorophenyl)-3-oxopropanoate**.

Diagram 1: Proposed Synthesis of **Methyl 3-(2-fluorophenyl)-3-oxopropanoate**



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Caption: Proposed synthesis of **Methyl 3-(2-fluorophenyl)-3-oxopropanoate** via Claisen condensation.

## Spectroscopic Data (Predicted)

While experimental spectra for **Methyl 3-(2-fluorophenyl)-3-oxopropanoate** are not readily available, the following data are predicted based on the analysis of its structural features and comparison with analogous compounds.

Table 2: Predicted Spectroscopic Data

Spectroscopy	Predicted Peaks / Fragmentation
$^1\text{H}$ NMR	- ~3.7 ppm (s, 3H): Methyl ester protons (-OCH <sub>3</sub> ). - ~4.0 ppm (s, 2H): Methylene protons (-CH <sub>2</sub> -). - ~7.2-7.8 ppm (m, 4H): Aromatic protons of the 2-fluorophenyl group.
$^{13}\text{C}$ NMR	- ~45 ppm: Methylene carbon (-CH <sub>2</sub> -). - ~52 ppm: Methyl ester carbon (-OCH <sub>3</sub> ). - ~116-136 ppm: Aromatic carbons. - ~160 ppm (d, J ≈ 250 Hz): Carbon bearing the fluorine atom (C-F coupling). - ~168 ppm: Ester carbonyl carbon. - ~195 ppm: Ketone carbonyl carbon.
IR (cm <sup>-1</sup> )	- ~3000-2850: C-H stretching (aliphatic). - ~1740: C=O stretching (ester). - ~1690: C=O stretching (ketone). - ~1600, 1480: C=C stretching (aromatic). - ~1250: C-O stretching (ester). - ~1220: C-F stretching.
Mass Spec (m/z)	- 196 (M <sup>+</sup> ): Molecular ion peak. - 165: Loss of -OCH <sub>3</sub> . - 137: Loss of -COOCH <sub>3</sub> . - 123: [FC <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup> acylium ion. - 95: [C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup> .

## Applications in Research and Drug Development

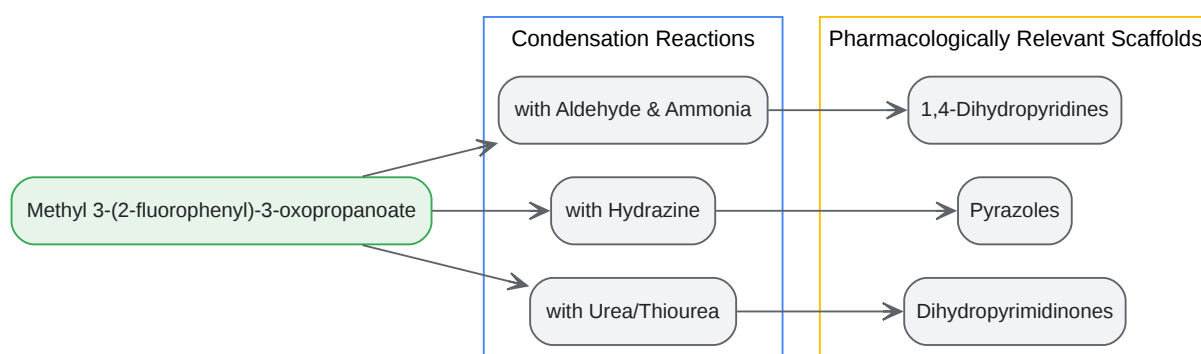
β-keto esters are highly valuable intermediates in organic synthesis. The presence of the 2-fluorophenyl group in **Methyl 3-(2-fluorophenyl)-3-oxopropanoate** makes it a particularly interesting precursor for the synthesis of fluorinated heterocyclic compounds. Fluorine substitution is a common strategy in medicinal chemistry to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This compound can serve as a key starting material for the synthesis of various pharmacologically relevant scaffolds, including:

- **Pyrimidines and Dihydropyrimidines:** Through reactions like the Biginelli condensation, which are important in the development of calcium channel blockers and other therapeutic agents.

- Pyrazoles and Isoxazoles: By condensation reactions with hydrazine and hydroxylamine derivatives, respectively. These heterocycles are present in a wide range of approved drugs.
- 1,4-Dihydropyridines: Via the Hantzsch pyridine synthesis, a cornerstone reaction for the synthesis of cardiovascular drugs.

Diagram 2: Potential Synthetic Utility in Drug Discovery



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## References

- 1. 185302-86-7|Methyl 3-(2-fluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-(2-fluorophenyl)-3-oxopropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181616#methyl-3-2-fluorophenyl-3-oxopropanoate-molecular-structure\]](https://www.benchchem.com/product/b181616#methyl-3-2-fluorophenyl-3-oxopropanoate-molecular-structure)

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